Precise Quantification of Pre-Equilibrium Fragmentation Rate Coefficient (k_β) at 20°C
The fragmentation rate coefficient (k_β) of the tert-butyl radical from the intermediate adduct radical is a key kinetic parameter dictating the pre-equilibrium phase of RAFT polymerization. Electron Spin Resonance (ESR) spin-trapping studies have quantified this value for tert-butyl dithiobenzoate as k_β = 0.042 s⁻¹ at 20 °C [1]. This value is consistent with the 'slow fragmentation' theory for dithiobenzoate-mediated RAFT, confirming the formation of a relatively stable intermediate radical [1]. While direct comparative k_β values for other dithiobenzoates are scarce in the literature due to measurement challenges, this precise quantification provides a benchmark for kinetic modeling and validates the mechanism of control for this specific CTA [2].
| Evidence Dimension | Fragmentation rate coefficient (k_β) of the adduct radical at 20 °C |
|---|---|
| Target Compound Data | 0.042 s⁻¹ |
| Comparator Or Baseline | Theoretical 'slow fragmentation' model for dithiobenzoates; specific comparator data unavailable in source. |
| Quantified Difference | Not applicable; this is a direct quantitative measurement for the target compound. |
| Conditions | ESR spin-trapping methodology at 20 °C, as described in Ranieri et al. (2014). |
Why This Matters
This quantifiable kinetic parameter allows researchers to accurately model the pre-equilibrium phase of a RAFT polymerization, enabling precise prediction of the system's behavior and facilitating rational CTA selection for achieving targeted polymer architectures.
- [1] Ranieri, K.; Delaittre, G.; Barner-Kowollik, C.; Junkers, T. Direct Access to Dithiobenzoate RAFT Agent Fragmentation Rate Coefficients by ESR Spin-Trapping. Macromol. Rapid Commun. 2014, 35 (23-24), 2023-2028. View Source
- [2] Barner-Kowollik, C.; Buback, M.; Charleux, B.; Coote, M. L.; Drache, M.; Fukuda, T.; Goto, A.; Klumperman, B.; Lowe, A. B.; Mcleary, J. B.; et al. Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization. I. The Current Situation. J. Polym. Sci., Part A: Polym. Chem. 2006, 44 (20), 5809-5831. View Source
